molecular formula C10H9ClN2O B12234201 6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one

6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12234201
M. Wt: 208.64 g/mol
InChI Key: QNVZHCAVGFPPRP-UHFFFAOYSA-N
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Description

6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method involves the condensation of 6-chloroanthranilic acid with acetone in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated quinazolinones .

Scientific Research Applications

6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-3,4-dihydroquinazolin-4-one
  • 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one
  • 5-Hydroxy-7,8-Dimethoxy-6-Methyl-3-(3’,4’-Dihydroxybenzyl) Chroman-4-One

Uniqueness

6-Chloro-3,8-dimethyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets or improved pharmacokinetic properties .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

6-chloro-3,8-dimethylquinazolin-4-one

InChI

InChI=1S/C10H9ClN2O/c1-6-3-7(11)4-8-9(6)12-5-13(2)10(8)14/h3-5H,1-2H3

InChI Key

QNVZHCAVGFPPRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=CN(C2=O)C)Cl

Origin of Product

United States

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